N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)butanamide
CAS No.: 946347-87-1
Cat. No.: VC11987550
Molecular Formula: C21H27N3O5S2
Molecular Weight: 465.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946347-87-1 |
|---|---|
| Molecular Formula | C21H27N3O5S2 |
| Molecular Weight | 465.6 g/mol |
| IUPAC Name | N-[4-[(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)sulfamoyl]phenyl]butanamide |
| Standard InChI | InChI=1S/C21H27N3O5S2/c1-3-6-21(25)22-17-8-11-19(12-9-17)31(28,29)23-18-10-13-20-16(15-18)7-5-14-24(20)30(26,27)4-2/h8-13,15,23H,3-7,14H2,1-2H3,(H,22,25) |
| Standard InChI Key | CNTOZVALSKBBGY-UHFFFAOYSA-N |
| SMILES | CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)CC |
| Canonical SMILES | CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)CC |
Introduction
Synthesis Pathway
The synthesis of N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)butanamide typically involves:
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Preparation of the Tetrahydroquinoline Core:
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Starting with a quinoline derivative, the tetrahydroquinoline ring is formed via catalytic hydrogenation or reduction.
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Ethanesulfonyl chloride is introduced under basic conditions to attach the ethanesulfonyl group.
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Introduction of the Sulfamoyl Group:
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The phenyl ring is functionalized with a sulfamoyl group using chlorosulfonic acid followed by amination.
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Coupling with Butanamide:
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The final step involves coupling the functionalized phenyl ring with butanoyl chloride in the presence of a base to form the butanamide linkage.
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Biological and Pharmaceutical Relevance
Compounds containing sulfonamide and tetrahydroquinoline moieties often exhibit diverse pharmacological activities. Potential applications include:
a. Antimicrobial Activity:
Sulfonamides are well-known for their antibacterial properties by inhibiting dihydropteroate synthase in bacterial folate synthesis pathways.
b. Anti-inflammatory Potential:
Sulfonamide derivatives have been studied as inhibitors of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which mediate inflammation.
c. Anticancer Applications:
Quinoline derivatives are explored for antiproliferative activity against cancer cells due to their ability to intercalate DNA or inhibit key enzymes.
d. Neurological Disorders:
Tetrahydroquinoline structures are investigated for their role as modulators of neurotransmitter systems in central nervous system disorders.
Molecular Modeling Insights
Computational studies such as molecular docking can provide insights into the binding affinity of this compound with biological targets. Preliminary modeling suggests:
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Strong hydrogen bonding interactions due to sulfonamide and amide groups.
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Moderate lipophilicity aiding membrane permeability.
Comparative Analysis with Related Compounds
| Property/Feature | N-(4-{[1-(ethanesulfonyl)...]} | Related Quinoline Derivatives |
|---|---|---|
| Lipophilicity (LogP) | ~2.5 | ~3 |
| Hydrogen Bonding Potential | High | Moderate |
| Biological Target Affinity | Enzymes/proteins with active H-bond donors/acceptors | DNA intercalation |
Future Research Directions
To fully explore the potential of N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)butanamide, future studies could focus on:
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In Vitro Studies:
Testing for antimicrobial, anticancer, and anti-inflammatory activities. -
Toxicological Profiling:
Assessing safety profiles in preclinical models. -
Structure-Activity Relationship (SAR):
Modifying substituents on the quinoline or phenyl ring to optimize activity. -
Pharmacokinetics:
Studying absorption, distribution, metabolism, and excretion (ADME) properties.
This detailed analysis highlights the promising nature of N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)butanamide, emphasizing its potential in pharmaceutical research and development.
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